3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine
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Overview
Description
3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FN It is a derivative of phenylpropene, where the phenyl ring is substituted with a fluorine atom at the 4-position and a methyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The reaction conditions often include solvents like ethanol or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated amines using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles like hydroxyl or amino groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), hydrogen gas with a catalyst
Nucleophiles: Hydroxyl groups, amino groups
Major Products
The major products formed from these reactions include imines, nitriles, saturated amines, and substituted phenylpropene derivatives .
Scientific Research Applications
3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluoro-3-methylphenyl)prop-2-en-1-amine
- 3-(2,6-Difluorophenyl)prop-2-en-1-amine
- 3-(4-Chloro-2-methylphenyl)prop-2-en-1-amine
Uniqueness
3-(4-Fluoro-2-methylphenyl)prop-2-en-1-amine is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(E)-3-(4-fluoro-2-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-5,7H,6,12H2,1H3/b3-2+ |
InChI Key |
FXJMXGNCXQRICF-NSCUHMNNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)/C=C/CN |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C=CCN |
Origin of Product |
United States |
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